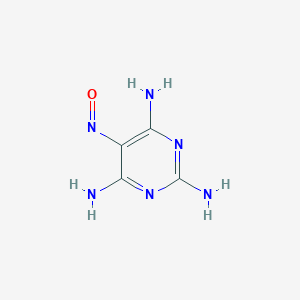

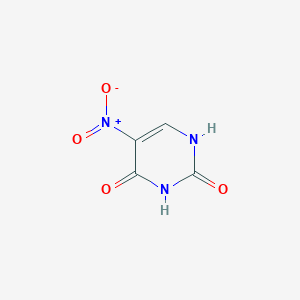

5-Nitrouracil

Vue d'ensemble

Description

5-Nitrouracil is a compound useful in organic synthesis . It is a polarizable molecule with a permanent electric dipole moment . Its molecular properties have caught the attention of physicists working on nonlinear optics or optoelectronics .

Synthesis Analysis

The synthesis of this compound has been a subject of interest in the field of crystal engineering . It has been reported that the translation of the molecular assets to the crystalline solid has not been straightforward . The known crystal structures incorporating the neutral or ionic this compound have been compared, discussing the effect of the packing in the optimization of the crystalline optical properties .

Molecular Structure Analysis

This compound is a polarizable molecule with a permanent electric dipole moment . A DFT analysis of the molecular structure, vibrational spectra, and other molecular properties of this compound has been carried out .

Chemical Reactions Analysis

This compound is a polarizable molecule with a permanent electric dipole moment . Its molecular properties have caught the attention of physicists working on nonlinear optics or optoelectronics . The translation of the molecular assets to the crystalline solid has not been straightforward .

Physical And Chemical Properties Analysis

This compound is a compound useful in organic synthesis . It is a polarizable molecule with a permanent electric dipole moment . Its molecular properties have caught the attention of physicists working on nonlinear optics or optoelectronics .

Applications De Recherche Scientifique

Nonlinear Optics and Optoelectronics

5-Nitrouracil is a polarizable molecule with a permanent electric dipole moment . Its molecular properties have caught the attention of physicists working on nonlinear optics or optoelectronics . When Nonlinear Optical (NLO) materials are subjected to intense laser light, dramatic changes may occur in the frequency, phase, and polarization of the incoming light . The nonlinear interaction between the electromagnetic field of the light and the charge distribution of the crystal originates several phenomena including frequency-mixing processes .

Crystal Engineering

The translation of the molecular assets of this compound to the crystalline solid has not been straightforward . This review compares all the known crystal structures incorporating the neutral or ionic this compound, or the two species concomitantly, discussing the effect of the packing in the optimization of the crystalline optical properties .

Supramolecular Interaction

Two new centrosymmetric 5-nitrouracilate salts are also reported for the first time, showing extensive hydrogen bonding between anions and cations . This review also gathers data from nonlinear optical measurements of non-centrosymmetric crystals and thermal stabilities of known polymorphs .

Blue-Light Generation

A neutral this compound molecule in acentric crystalline environment allows efficient blue-light generation .

In Vitro Transcription Reaction

tRNA in which uracil is completely replaced by this compound was prepared by substituting 5-nitro-UTP for UTP in an in vitro transcription reaction . The rationale was that the 5-nitro substituent activates the 6-carbon of the Ura heterocycle towards nucleophiles .

Inhibition of Thymidine Phosphorylase (TP)

The addition of this compound, an inhibitor of TP, suppressed the elevation of blood concentrations of 5-FU .

Mécanisme D'action

Target of Action

5-Nitrouracil (5-NU) is a polarizable molecule with a permanent electric dipole moment . It’s a pyrimidine analog, similar to 5-fluorouracil (5-FU), which is known to interfere with DNA synthesis by blocking the thymidylate synthetase conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

5-NU interacts with its targets, primarily DNA and RNA, by substituting for uracil during the transcription process . The 5-nitro substituent activates the 6-carbon of the Ura heterocycle towards nucleophiles . This substitution can disrupt normal cellular processes, leading to cell death.

Biochemical Pathways

The biochemical pathways affected by 5-NU are primarily those involved in DNA and RNA synthesis. By substituting for uracil, 5-NU can disrupt the normal function of these molecules, leading to errors in protein synthesis and ultimately cell death .

Pharmacokinetics

The metabolism and excretion of 5-NU are likely to involve the liver and kidneys, respectively .

Result of Action

The primary result of 5-NU’s action is the disruption of normal cellular processes, leading to cell death. This is due to its interference with DNA and RNA synthesis, which can lead to errors in protein synthesis .

Propriétés

IUPAC Name |

5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-4(9)6-3/h1H,(H2,5,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUARVSWVPPVUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060597 | |

| Record name | 5-Nitrouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

611-08-5 | |

| Record name | 5-Nitro-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitrouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Nitrouracil interact with its target and what are the downstream effects?

A1: this compound and its 5′-monophosphate derivative (5-nitro-dUMP) primarily target thymidylate synthetase, an enzyme crucial for DNA biosynthesis []. By blocking this enzyme, they hinder the incorporation of deoxyuridine into DNA, ultimately inhibiting DNA synthesis []. This mechanism makes this compound derivatives potential antiviral agents, particularly against vaccinia virus, as their effect can be reversed by the addition of deoxythymidine [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C4H3N3O4, and its molecular weight is 157.09 g/mol [].

Q3: What are the key spectroscopic features of this compound?

A3: Spectroscopic studies, including IR and ESR, have been extensively used to characterize this compound:- IR Spectroscopy: The presence of characteristic functional groups like carbonyl and nitro is confirmed through IR spectroscopy [, ].- ESR Spectroscopy: ESR studies on irradiated this compound provide valuable information about the formation and structure of free radicals, particularly iminoxyl radicals [, , ].

Q4: How does the crystal structure of this compound influence its properties and applications?

A4: this compound exhibits polymorphism, existing in different crystalline forms that impact its properties [, , ]. The non-centrosymmetric crystal structure of this compound contributes to its notable nonlinear optical properties, making it suitable for applications in nonlinear optics, such as second harmonic generation [, ]. The existence of hydrogen bonds in the crystal lattice also contributes to its stability and high damage threshold [].

Q5: What is known about the dehydration behavior of this compound hydrate?

A5: Research has clarified the dehydration mechanism of this compound hydrate, showing that it does not proceed through channel hydrate mechanisms. Instead, dehydration likely occurs through the formation of structural defects in the crystal, as evidenced by macro and microstructural analysis [].

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself might not be a catalyst, its derivatives are known to interact with enzymes. For instance, this compound inhibits isoorate decarboxylase (IDCase), an enzyme involved in the thymidine salvage pathway, suggesting a potential role in regulating pyrimidine metabolism in certain organisms [].

Q7: Have computational methods been employed to study this compound?

A7: Yes, computational techniques like INDO-MO calculations have been crucial in understanding the electronic structure and properties of this compound, particularly in identifying and characterizing free radicals formed upon irradiation [, ].

Q8: How do structural modifications of this compound affect its biological activity?

A8:

- Substitution at N-1 and N-3: Alkylating the N-1 and N-3 positions of this compound can significantly influence its reactivity [].- Thio-Substitution: Replacing the oxygen atoms in this compound with sulfur atoms to form thio-derivatives, such as 5-nitro-2-thiouracil and 5-nitro-2,4-dithiouracil, leads to increased lipophilicity []. - C-6 Modifications: Introducing substituents at the C-6 position impacts the reactivity and potential for ring transformations [, , , ].

Q9: What is known about the stability of this compound?

A9: this compound demonstrates stability in air and has a high damage threshold, attributes attributed to the presence of hydrogen bonds within its crystal structure [].

Q10: What is the antiviral activity of this compound and its derivatives?

A11: 5-Nitro-2′-deoxyuridine (5-nitro-dU) and its monophosphate derivative have shown potent antiviral activity against vaccinia virus in vitro []. Additionally, 5-nitro-dU exhibits synergistic antiviral activity when combined with ganciclovir against human cytomegalovirus [].

Q11: Which analytical techniques are crucial for studying this compound?

A13: - HPLC: HPLC plays a significant role in analyzing and quantifying this compound and its derivatives, especially in biological samples [].- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy are essential for structural elucidation and understanding the stereochemistry of this compound derivatives [].

Q12: What factors influence the solubility of this compound?

A14: The solubility of this compound is dependent on the solvent used. Its solubility in water is influenced by factors such as temperature and pH [, ].

Q13: Does this compound interact with drug-metabolizing enzymes?

A15: Research suggests that this compound derivatives, especially 5-NO2-dU, might interfere with thymidylate synthetase, a crucial enzyme in pyrimidine biosynthesis, suggesting a potential for interaction with drug-metabolizing pathways [, ].

Q14: Are there alternative compounds with similar activity to this compound?

A16: Compounds like 5-fluoro-, 5-trifluoromethyl-, 5-cyano-, and 5-thiocyanato-2′-deoxyuridine also inhibit deoxyuridine incorporation into DNA without affecting deoxythymidine incorporation, suggesting they might act as alternatives to this compound in targeting thymidylate synthetase [].

Q15: What resources are valuable for this compound research?

A15: Access to spectroscopic techniques like IR, ESR, and NMR, along with separation techniques like HPLC, is crucial for characterizing and analyzing this compound and its derivatives. Additionally, computational chemistry tools and databases are helpful for modeling, predicting properties, and understanding the structure-activity relationships of these compounds.

Q16: What are some significant milestones in the research of this compound?

A18: - Early Studies (1970s): Initial investigations focused on the synthesis, spectroscopic characterization, and the impact of radiation on this compound, exploring its radical formation and electronic properties [, , , ].- Nonlinear Optical Properties (1990s): The discovery of significant nonlinear optical properties in this compound marked a turning point, leading to exploration of its potential in optical applications [, ].- Polymorphism and Hydrate Studies (2000s): Research unveiled the polymorphic nature of this compound and the unique dehydration behavior of its hydrate form, providing insights into its solid-state properties and behavior [, , ].

Q17: How does research on this compound bridge different scientific disciplines?

A19: The study of this compound brings together various fields like:- Synthetic Organic Chemistry: The synthesis of this compound and its diverse derivatives requires expertise in organic synthesis methodologies [, , , , ].- Analytical Chemistry: Advanced analytical techniques, including spectroscopy and chromatography, are employed to characterize, quantify, and study the interactions of this compound [, , , ].- Physical Chemistry: Understanding the crystal structure, polymorphism, and spectroscopic properties demands knowledge from physical chemistry [, , , ].- Biochemistry and Pharmacology: Investigating the interactions of this compound with enzymes like thymidylate synthetase and exploring its potential as an antiviral agent bridge the gap between chemistry and biology [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)

![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)